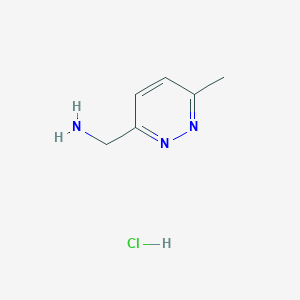

(6-Methylpyridazin-3-yl)methanamine hydrochloride

Description

BenchChem offers high-quality (6-Methylpyridazin-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methylpyridazin-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methylpyridazin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-2-3-6(4-7)9-8-5;/h2-3H,4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRZBOSATVLRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630907-25-3 | |

| Record name | 3-Pyridazinemethanamine, 6-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the 6-Methyl-3-pyridazinemethanamine Scaffold: Synthesis, Properties, and Therapeutic Potential

Introduction: The Pyridazine Core as a Privileged Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets.[2] Derivatives of pyridazine and its oxidized form, pyridazinone, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, cardiovascular, and neurological effects.[1][3][4][5][6] This guide focuses on the 6-Methyl-3-pyridazinemethanamine HCl salt as a representative member of this class, exploring its chemical properties, outlining a logical synthetic strategy, and contextualizing its potential within the broader landscape of pyridazine-based therapeutic agents.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design.

Structure:

-

IUPAC Name: (6-Methylpyridazin-3-yl)methanamine hydrochloride

-

Core Scaffold: Pyridazine, substituted at the 3- and 6-positions.

-

Key Functional Groups:

-

Pyridazine Ring: The aromatic core responsible for the foundational electronic and structural properties.

-

Methyl Group (C6): A small, lipophilic group that can influence binding affinity and metabolic stability.

-

Methanamine Group (C3): A primary amine linked by a methylene bridge. This group is basic and can form ionic interactions, making it a critical pharmacophoric element.

-

Hydrochloride Salt: Enhances aqueous solubility and stability for formulation and handling.

-

Physicochemical Data Summary:

While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties based on related pyridazine structures. The following table presents a combination of known data for close analogs and predicted values.

| Property | Value (Estimated/Inferred) | Significance in Drug Development |

| Molecular Formula | C₆H₁₀ClN₃ | Defines the elemental composition and exact mass. |

| Molecular Weight | 159.62 g/mol | Influences diffusion rates and membrane permeability; typically <500 Da for oral drugs (Lipinski's Rule). |

| Appearance | Off-white to pale yellow solid (Inferred from analogs)[7][8] | Basic quality control parameter. |

| Solubility | Soluble in water (due to HCl salt), soluble in methanol.[6] | Critical for formulation, bioavailability, and ease of handling in experimental assays. |

| pKa (Basic Apparent) | ~5.0 (Predicted for pyridazine amine) | Determines the charge state at physiological pH (7.4), which governs receptor interaction and membrane transport. |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light.[7][8][9] | Ensures long-term chemical stability and prevents degradation. |

Synthesis and Chemical Reactivity

The synthesis of substituted pyridazines often involves either building the heterocyclic ring from acyclic precursors or, more commonly, functionalizing a pre-existing pyridazine core. A logical and versatile approach for preparing compounds like 6-Methyl-3-pyridazinemethanamine involves the strategic modification of a commercially available starting material, such as 3-chloro-6-methylpyridazine.

Conceptual Synthetic Workflow

The following workflow outlines a plausible, multi-step synthesis. This approach is based on established chemical transformations documented for the pyridazine class, such as oxidation and nucleophilic substitution.[10][11]

Caption: A plausible synthetic pathway for 6-Methyl-3-pyridazinemethanamine HCl.

Detailed Experimental Protocol (Representative)

This protocol details the synthesis of a key intermediate type, 3-amino-6-substituted pyridazines, via a Suzuki-Miyaura cross-coupling reaction. This method is widely used due to its high efficiency and tolerance of various functional groups.[12][13]

Objective: To synthesize a 3-amino-6-arylpyridazine from 3-amino-6-chloropyridazine.

Materials:

-

3-Amino-6-chloropyridazine (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Sodium carbonate (Na₂CO₃) (2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Solvent system: 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 ratio)

-

Ethyl acetate, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-6-halopyridazine (1 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2 eq.).[12]

-

Solvent Addition: Add the DME/water solvent mixture to the flask.

-

Degassing: Purge the reaction mixture by bubbling argon or nitrogen gas through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (5 mol%) to the mixture.[12]

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[12]

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then brine. This removes inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the pure 3-amino-6-arylpyridazine product.[12]

Biological Activity and Applications in Drug Development

The pyridazine scaffold is a versatile building block for creating pharmacologically active compounds.[5][6] Its derivatives have been investigated for a wide array of therapeutic applications.

Anticancer Activity

Pyridazine derivatives are a significant focus of anticancer drug research.[1] They have been shown to inhibit various targets crucial for cancer cell proliferation and survival.

-

Kinase Inhibition: Many pyridazine compounds act as potent inhibitors of kinases, which are enzymes that regulate cell signaling pathways often dysregulated in cancer.[2] For example, specific 3,6-disubstituted pyridazines have been synthesized and found to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[14] Compounds in this class have demonstrated submicromolar IC₅₀ values against breast cancer cell lines like T-47D and MDA-MB-231.[14]

-

Other Anticancer Applications: Certain pyridazinone compounds have shown significant inhibitory activity against liver cancer.[15]

Anti-inflammatory and Neuroprotective Effects

Chronic inflammation and glial cell over-activation are hallmarks of many neurodegenerative diseases. Pyridazine derivatives have emerged as promising agents to counter these processes.

-

Inhibition of Glial Activation: A novel 3-amino-6-phenyl-pyridazine derivative was developed to selectively block the overproduction of inflammatory mediators like interleukin-1β (IL-1β) and nitric oxide (NO) in activated glial cells (astrocytes and microglia).[16] This selective inhibition is therapeutically advantageous as it suppresses detrimental inflammatory responses without impairing the beneficial functions of these cells.[16]

-

Broad Anti-inflammatory Properties: The pyridazine nucleus is a feature of various non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, highlighting its established role in mitigating inflammation.[3]

Other Pharmacological Activities

The therapeutic potential of this scaffold extends to numerous other areas:

-

Antimicrobial and Antiviral: Pyridazines have shown activity against a range of bacteria, fungi, and viruses.[3]

-

Cardiovascular: Certain derivatives exhibit antihypertensive and antiplatelet effects.[4]

-

Anticonvulsant: The pyridazine ring is present in several compounds investigated for preventing epileptic seizures.[1][4]

Safety and Handling

As with any biologically active chemical, proper handling of 6-Methyl-3-pyridazinemethanamine HCl and related derivatives is essential. Based on data for structurally similar chloro-substituted amines, the following precautions should be observed.

-

Hazard Classification (Inferred): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.[8][17]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[17]

-

Handling: Avoid breathing dust, fumes, or vapors. Keep the container tightly closed.[8][17]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][17]

Conclusion

The 6-Methyl-3-pyridazinemethanamine structure, as a representative of the substituted pyridazine class, embodies a chemical scaffold of significant interest to medicinal chemists and drug development professionals. While specific data on this individual compound is emerging, the extensive body of research on related pyridazine derivatives provides a robust framework for understanding its potential. The demonstrated versatility of the pyridazine core in targeting a wide range of enzymes and receptors, particularly in oncology and neuroinflammation, ensures that it will remain a fruitful area for future therapeutic innovation. The synthetic pathways are well-established, allowing for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

References

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).

- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).

- An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. (2026). Bentham Science Publishers.

- Various Chemical and Biological Activities of Pyridazinone Derivatives.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology.

- 6-Methyl-N-[(6-methyl-3-pyridinyl)methyl]-3-pyridinemethanamine. ChemScene.

- N-Methyl-1-(pyridazin-3-yl)methanamine dihydrochloride. BLDpharm.

- Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem.

- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

- 6-Methyl-5-phenyl-3-pyridazinamine Properties. US EPA.

- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PMC.

- 6-CHLORO-4-METHYL-3-PYRIDAZINAMINE. precisionFDA.

- (6-Chloropyridazin-3-Yl)Methanamine Hydrochloride. Rlavie.com.

- 6-Chloro-N-methyl-3-pyridinemethanamine. PubChem.

- 6-Chloro-5-methylpyridazin-3-amine. MilliporeSigma.

- 6-Chloro-N-methyl-3-pyridinemethanamine. Toronto Research Chemicals.

- 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Deriv

- Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflamm

- 2-Methyl-6-(4-aminophenyl)-4.5-dihydro-3(2H)

- (6-Methoxypyridazin-3-yl)methanamine hydrochloride. BLD Pharm.

- 6-Methylpyridazin-3-amine. BLD Pharm.

- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

- 6-methoxypyridazin-3-aminehydrochloride. ChemicalBook.

- Synthesis of pyridazines. Organic Chemistry Portal.

- Application of pyridazinone compounds in preparing antitumor drugs.

- A kind of preparation method of 6-chlorine pyridazine-3-formic acid.

- methylamine hydrochloride. Organic Syntheses.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sarpublication.com [sarpublication.com]

- 4. jocpr.com [jocpr.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. CAS 1420961-44-9|(6-Chloropyridazin-3-Yl)Methanamine Hydrochloride [rlavie.com]

- 8. 6-Chloro-5-methylpyridazin-3-amine | 66346-87-0 [sigmaaldrich.com]

- 9. 1883347-29-2|(6-Methoxypyridazin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 10. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 11. CN103819410B - A kind of preparation method of 6-chlorine pyridazine-3-formic acid - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN101537006B - Application of pyridazinone compounds in preparing antitumor drugs - Google Patents [patents.google.com]

- 16. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hpc-standards.com [hpc-standards.com]

Technical Safety & Handling Guide: (6-Methylpyridazin-3-yl)methanamine HCl

Document Control:

-

Subject: (6-Methylpyridazin-3-yl)methanamine Hydrochloride

-

Document Type: Technical Safety & Operational Guide

-

Target Audience: Medicinal Chemists, Process Safety Engineers, R&D Scientists

Executive Summary & Compound Identification

This guide provides an in-depth technical analysis of (6-Methylpyridazin-3-yl)methanamine HCl , a specialized heterocyclic building block used frequently in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Unlike generic Safety Data Sheets (SDS), this document integrates safety parameters with experimental causality, ensuring that researchers understand why specific protocols are necessary.

Chemical Identity

| Parameter | Detail |

| Chemical Name | (6-Methylpyridazin-3-yl)methanamine hydrochloride |

| Synonyms | 3-(Aminomethyl)-6-methylpyridazine HCl; 1-(6-Methylpyridazin-3-yl)methanamine HCl |

| CAS Number (2HCl) | 1630907-25-3 |

| CAS Number (HCl) | 1337879-71-6 |

| CAS Number (Free Base) | 1004972-49-9 |

| Molecular Formula | C₆H₉N₃[1][][3][4][5][6][7][8][9][10][11] · xHCl (Typically x=1 or 2) |

| Molecular Weight | 159.62 g/mol (Mono-HCl) / 196.08 g/mol (Di-HCl) |

| SMILES | CC1=CC=C(N=N1)CN.Cl |

| Appearance | White to off-white crystalline solid |

Hazard Profiling & Mechanistic Safety

To safely handle this compound, one must understand its chemical nature. It is a primary amine attached to a pyridazine ring .

The "Amine" Risk Factor

Primary amines are inherently basic and nucleophilic. While the hydrochloride salt form mitigates volatility and reduces immediate corrosivity compared to the free base, it remains an irritant upon contact with moisture (sweat, mucous membranes) due to hydrolysis, which can liberate the free amine locally or generate acidic micro-environments depending on the stoichiometry.

GHS Classification (Self-Validating Assessment)

Based on structure-activity relationships (SAR) of analogous pyridazinyl-amines.[1]

-

Signal Word: WARNING (Potential DANGER if free base is liberated)

-

Hazard Statements:

-

Precautionary Principle: Treat as Corrosive (Category 1B) if the specific salt stoichiometry is unknown or if the compound is wet, as high concentrations of alkylamines can cause irreversible tissue damage.

Storage & Stability Protocols

Causality: The pyridazine ring is electron-deficient, but the exocyclic amine makes the compound prone to oxidation and hygroscopic uptake.[1] Moisture facilitates hydrolysis and degradation.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Temperature: 2–8°C (Refrigerated) is standard; -20°C is preferred for long-term storage to retard oxidative coloring.[1]

-

Hygroscopicity: The HCl salt is hygroscopic.

-

Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the container.

-

Operational Workflow: Safe Handling

This section outlines the logical flow for using this compound in a reaction, ensuring containment of dust and protection against exposure.

Visualized Workflow (Graphviz)

Figure 1: Operational workflow for handling hygroscopic amine salts, emphasizing moisture control and dust containment.

Detailed Methodology

-

Equilibration: Remove the vial from the freezer. Place it in a desiccator for 30–60 minutes.

-

Why? Opening a cold vial in humid lab air causes water to condense on the solid, turning a free-flowing powder into a sticky gum and accelerating hydrolysis.[1]

-

-

Weighing: Use a micro-spatula in a chemical fume hood. If the powder is static-prone, use an anti-static gun.[1]

-

Self-Validation: If the powder "flies" or sticks to the spatula, static is high. Pause and use an ionizer; do not proceed, as dust inhalation risk increases.

-

-

Dissolution: Add the solvent (e.g., Methanol, DMSO, DMF) to the solid, not the solid to the solvent, to prevent splashing of the light powder.

Emergency Response & First Aid

These protocols are designed to be self-validating : the response continues until a specific physiological endpoint is met.[1]

| Exposure Route | Immediate Action | Self-Validating Endpoint |

| Eye Contact | Irrigate immediately with water or saline for 15+ minutes.[1] Lift eyelids. | Stop only when pH paper touches the cul-de-sac of the eye and reads pH 7.0–7.5 . If pH > 8, continue flushing. |

| Skin Contact | Brush off dry powder before wetting. Wash with soap and water.[13] | Rinse until the "soapy" feeling (often caused by base hydrolysis of skin lipids) disappears completely. |

| Inhalation | Move to fresh air. Sit upright (Fowler's position). | Monitor breathing. If coughing persists >10 mins or wheezing occurs, seek medical attention (indicates deep lung irritation). |

| Ingestion | Rinse mouth. Do NOT induce vomiting (risk of esophageal damage). | Drink 1-2 glasses of water to dilute.[1] Contact Poison Control. |

Toxicological Information

Note: Specific toxicological data for this exact CAS is limited. Data is extrapolated from structural analogues (Aminomethyl-pyridazines).[1]

-

Acute Toxicity: Likely harmful if swallowed (Category 4).[12]

-

Mechanism:[1] Pyridazine derivatives can interfere with GABA metabolism or vitamin B6 pathways in high doses, though the primary acute risk here is mucosal irritation.

-

-

Carcinogenicity: No component is listed by IARC, NTP, or OSHA.

-

Sensitization: Amines are known sensitizers. Prolonged exposure may lead to allergic dermatitis.

Disposal Considerations

Directive: Do not dispose of via sink or general trash.

-

Dissolution: Dissolve the solid in a combustible solvent (e.g., acetone or ethanol).

-

Neutralization: If the waste stream is acidic, neutralize to pH 7–9.

-

Incineration: Ship to a licensed chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides - NOx).

References

-

BLD Pharm. (2024). Product Information: 1-((6-Methylpyridazin-3-yl))methanamine.[1][] Retrieved from

-

Ambeed. (2024).[5] Safety Data Sheet: (6-Methylpyridazin-3-yl)methanamine dihydrochloride. Retrieved from

-

PubChem. (n.d.). Compound Summary: Pyridazine Derivatives. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Methylpyridazine (Analogue). Retrieved from

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridazin-3-amine derivatives. Retrieved from [1]

Sources

- 1. 1004972-49-9|1-((6-Methylpyridazin-3-yl))methanamine|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Pyridazine-chemable [chemable.net]

- 5. aablocks.com [aablocks.com]

- 6. 1630907-25-3|(6-Methylpyridazin-3-yl)methanamine dihydrochloride| Ambeed [ambeed.com]

- 7. axel.as-1.co.jp [axel.as-1.co.jp]

- 8. hycell.tw [hycell.tw]

- 9. 3-Methylpyridazine 99 1632-76-4 [sigmaaldrich.com]

- 10. chem-space.com [chem-space.com]

- 11. 2-(HYDRAZINOMETHYL)PYRIDINE DIHYDROCHLORIDE | 89729-00-0 [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. targetmol.com [targetmol.com]

The 6-Methylpyridazine Scaffold: A Technical Review of Synthetic Utility and Therapeutic Pharmacophores

Topic: Literature review of 6-methylpyridazine derivatives in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridazine nucleus (1,2-diazine) is a "privileged scaffold" in medicinal chemistry, distinguished by its high water solubility, hydrogen-bonding potential, and unique dipole moment compared to its isomers, pyrimidine and pyrazine. Within this class, 6-methylpyridazine derivatives occupy a critical niche. The C6-methyl group is not merely a structural appendage; it frequently serves as a "magic methyl," enhancing lipophilicity (logP), blocking metabolic oxidation at the susceptible C6 position, and filling hydrophobic pockets in target proteins such as p38 MAP kinase and GABA-A receptors.

This guide synthesizes the current literature on 6-methylpyridazine derivatives, focusing on their structural advantages, therapeutic applications in oncology and CNS disorders, and robust synthetic protocols for their generation.

Structural Significance & Physicochemical Properties[1][2]

The "Magic Methyl" Effect

In drug design, the addition of a methyl group can profoundly alter the pharmacological profile of a lead compound—a phenomenon often termed the "magic methyl" effect. For the pyridazine scaffold:

-

Metabolic Stability: The C3 and C6 positions of pyridazine are prone to oxidative metabolism. Substituting C6 with a methyl group blocks this site from rapid oxidation by cytochrome P450 enzymes, extending the half-life (

) of the drug. -

Conformational Lock: The steric bulk of the methyl group can restrict bond rotation in biaryl systems, locking the molecule into a bioactive conformation.

-

Solubility vs. Lipophilicity: While the pyridazine ring is highly polar (lowering logP), the 6-methyl group provides a necessary lipophilic boost, improving membrane permeability without sacrificing aqueous solubility.

Bioisosterism

6-Methylpyridazine is often used as a bioisostere for:

-

Phenyl rings: To improve solubility and reduce metabolic liability.

-

Pyridine/Pyrimidine: To alter hydrogen bond acceptor/donor patterns (pyridazine has two adjacent nitrogen atoms, creating a unique electrostatic surface).

Therapeutic Applications: From Kinases to Receptors

Oncology & Inflammation: p38 MAP Kinase Inhibitors

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of pro-inflammatory cytokines (TNF-

-

Mechanism: 6-Methylpyridazine derivatives act as ATP-competitive inhibitors. The pyridazine nitrogen atoms accept hydrogen bonds from the "hinge region" of the kinase (e.g., Met109 in p38

), while the 6-methyl group often fits into a small, hydrophobic "gatekeeper" pocket, enhancing selectivity over other kinases. -

Key Pharmacophore: Trisubstituted pyridazines (e.g., 3-amino-4-aryl-6-methylpyridazine) have demonstrated sub-nanomolar potency in inhibiting TNF-

production.

CNS Disorders: GABA-A Receptor Ligands

-Aminobutyric acid type A (GABA-A) receptors are pentameric ion channels that mediate inhibitory neurotransmission.[1]-

Mechanism: 6-Methylpyridazine derivatives function as allosteric modulators. Unlike benzodiazepines which bind at the

interface, certain pyridazine derivatives show selectivity for -

Structural Insight: The 6-methyl group is critical for orienting the ligand within the binding pocket, often interacting with hydrophobic residues to stabilize the bound state.

Agrochemicals

Beyond human health, the 6-methylpyridazine core is a scaffold for herbicides and fungicides. The methyl group provides the necessary lipophilicity for cuticular penetration in plants, while the pyridazine core disrupts electron transport in fungal mitochondria or inhibits photosystem II in weeds.

Visualization: Signaling & SAR

Diagram 1: p38 MAPK Signaling & Inhibitor Action

This diagram illustrates the downstream effects of p38 activation and where 6-methylpyridazine inhibitors intervene.

Caption: The p38 MAPK cascade showing the intervention point of 6-methylpyridazine inhibitors, preventing downstream inflammatory gene expression.

Synthetic Methodologies

The synthesis of 6-methylpyridazine derivatives generally proceeds from the commercially available building block 3-chloro-6-methylpyridazine (CAS: 1121-79-5).

Core Synthetic Strategies

| Reaction Type | Target Position | Description | Utility |

| Nucleophilic Aromatic Substitution (S_NAr) | C3 (Chlorine displacement) | Reaction with amines, alkoxides, or thiols. | Generating 3-amino or 3-alkoxy derivatives. |

| Buchwald-Hartwig Coupling | C3 | Pd-catalyzed amination.[2] | Accessing complex aryl-amines that fail under S_NAr conditions. |

| Minisci Reaction | C4 / C5 | Radical alkylation using carboxylic acids/Ag+ or photoredox. | Late-stage functionalization (C-H activation). |

| Suzuki-Miyaura Coupling | C3 | Pd-catalyzed C-C bond formation. | Attaching aryl or heteroaryl rings.[2][3] |

Diagram 2: Synthetic Workflow for 6-Methylpyridazine Functionalization

Caption: Divergent synthetic pathways from the core 3-chloro-6-methylpyridazine building block.

Experimental Protocol: Synthesis of a Prototype p38 Inhibitor

Objective: Synthesis of N-(4-morpholinophenyl)-6-methylpyridazin-3-amine via Buchwald-Hartwig Amination. This molecule serves as a model for kinase inhibitors where the morpholine improves solubility and the pyridazine binds the hinge region.

Reagents & Equipment

-

Starting Material: 3-Chloro-6-methylpyridazine (1.0 eq).

-

Amine: 4-Morpholinoaniline (1.2 eq).

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%).

-

Ligand: Xantphos or BINAP (4 mol%).

-

Base: Cesium Carbonate (Cs2CO3) (2.0 eq).

-

Solvent: 1,4-Dioxane (anhydrous).

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-6-methylpyridazine (128 mg, 1.0 mmol), 4-morpholinoaniline (214 mg, 1.2 mmol), Pd2(dba)3 (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs2CO3 (650 mg, 2.0 mmol).

-

Inertion: Evacuate the tube and backfill with argon three times to remove oxygen (critical for Pd catalyst stability).

-

Solvation: Add anhydrous 1,4-dioxane (5 mL) via syringe under argon flow.

-

Reaction: Seal the tube and heat to 100°C in an oil bath. Stir vigorously for 12–16 hours. Monitor reaction progress by TLC (System: 5% Methanol in DCM) or LC-MS.

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: 0%

5% Methanol in Dichloromethane.

-

-

Validation:

-

Yield Expectation: 70–85%.

-

1H NMR (DMSO-d6): Look for the characteristic methyl singlet at

~2.5-2.6 ppm and the pyridazine ring protons (doublets) around

-

Self-Validating Checkpoints

-

Color Change: The reaction mixture typically turns dark red/brown upon heating (active Pd species).

-

LC-MS: The product mass (M+H) should be observed at m/z ~271.

-

TLC: The starting chloride (non-polar) should disappear, and a more polar, UV-active spot (product) should appear.

References

-

BenchChem. 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery. (2025).[4][3][5][6] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 227254, 3-Chloro-6-methylpyridazine. (2025).[4][3][5][6] Link

-

Asif, M. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science. (2023).[7] Link

-

Tamayo, N., et al. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase.[5] Bioorganic & Medicinal Chemistry Letters. (2005).[5] Link

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[2] (2024).[2][8][9] Link

-

Sigma-Aldrich. 3-Chloro-6-methylpyridazine Product Specification. (2025).[4][3][5][6] Link

-

MedChemExpress. 3-Chloro-6-methylpyridazine Protocol and Properties. (2025).[4][3][5][6] Link

Sources

- 1. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Sulfonamides Utilizing (6-Methylpyridazin-3-yl)methanamine Hydrochloride

Introduction: The Strategic Convergence of Sulfonamides and Pyridazines

The sulfonamide functional group (R-SO₂NR₂') is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] Their continued relevance stems from their unique electronic properties and their ability to act as bioisosteres for amides, offering improved metabolic stability and binding affinities.[3]

Concurrently, the pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention for its own diverse pharmacological profile, including antimicrobial, anti-hypertensive, and anticancer activities.[2][4] The strategic incorporation of a pyridazine scaffold into a sulfonamide structure presents a compelling opportunity to develop novel chemical entities with potentially synergistic or enhanced biological activities. This guide provides a comprehensive, field-proven protocol for the synthesis of novel sulfonamides using (6-Methylpyridazin-3-yl)methanamine hydrochloride, a versatile and valuable heterocyclic building block.

Core Principles: Mechanism of Sulfonamide Bond Formation

The synthesis of sulfonamides from an amine and a sulfonyl chloride is a classic nucleophilic substitution reaction.[5] The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.[6]

Key Mechanistic Steps:

-

Amine Deprotonation: The starting material, (6-Methylpyridazin-3-yl)methanamine, is supplied as a hydrochloride salt. The amine is protonated and therefore not nucleophilic. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the salt, liberating the free primary amine.

-

Nucleophilic Attack: The free amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This sulfur is rendered significantly electron-deficient by the two oxygen atoms and the chlorine atom.[6]

-

Intermediate Formation & Leaving Group Departure: This attack forms a transient, unstable intermediate. The stable chloride ion is subsequently eliminated, and a proton is removed from the nitrogen (scavenged by the base) to yield the final, stable sulfonamide bond. The base serves the dual purpose of deprotonating the starting amine hydrochloride and neutralizing the HCl generated during the reaction.[5]

Caption: High-level overview of the key steps in sulfonamide synthesis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the coupling of (6-Methylpyridazin-3-yl)methanamine hydrochloride with a generic arylsulfonyl chloride.

Materials and Reagents

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount | Notes |

| (6-Methylpyridazin-3-yl)methanamine HCl | 1.0 | 159.62 | 160 mg | Starting amine. |

| Arylsulfonyl Chloride (e.g., Benzenesulfonyl Cl) | 1.1 | 176.62 | 194 mg | The electrophile. Use 1.0-1.2 eq. |

| Triethylamine (TEA) | 2.5 | 101.19 | 0.35 mL | Base. Must be anhydrous. 2.2-3.0 eq. is typical. |

| Dichloromethane (DCM) | - | 84.93 | 10 mL | Anhydrous, aprotic solvent. |

| 1 M Hydrochloric Acid (HCl) | - | - | 10 mL | For aqueous workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 10 mL | For aqueous workup. |

| Brine | - | - | 10 mL | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | q.s. | Drying agent. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (6-Methylpyridazin-3-yl)methanamine hydrochloride (1.0 eq, 160 mg).

-

Solvent and Base Addition: Add anhydrous Dichloromethane (DCM, 10 mL) to the flask. Place the flask in an ice-water bath and allow it to cool to 0 °C with stirring. Slowly add triethylamine (2.5 eq, 0.35 mL) to the suspension. Stir for 10-15 minutes. Causality Note: This step is crucial to deprotonate the amine hydrochloride in situ, generating the free, nucleophilic amine necessary for the reaction.

-

Sulfonyl Chloride Addition: In a separate vial, dissolve the arylsulfonyl chloride (1.1 eq, 194 mg) in a minimal amount of anhydrous DCM (~2-3 mL). Add this solution dropwise to the stirred amine solution at 0 °C over 10 minutes using a syringe or dropping funnel. Causality Note: Slow, cooled addition is necessary to control the exothermic reaction and minimize potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 6-18 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC).[7] A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The disappearance of the amine starting material and the appearance of a new, less polar spot indicates product formation.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with an additional 10 mL of DCM. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (10 mL) to remove excess triethylamine, followed by saturated NaHCO₃ solution (10 mL) to remove any remaining acidic impurities, and finally with brine (10 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonamide.[8]

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Product Characterization

The identity and purity of the synthesized sulfonamide must be confirmed using standard analytical techniques.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of the pyridazine and the arylsulfonyl group, a singlet for the methyl group on the pyridazine ring, and a doublet for the methylene (-CH₂-) bridge. The N-H proton of the sulfonamide typically appears as a broad singlet or triplet, which is D₂O exchangeable.

-

¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will be used to confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Look for two characteristic strong S=O stretching bands. The asymmetric stretch appears around 1350-1325 cm⁻¹ and the symmetric stretch appears around 1160-1140 cm⁻¹.[5]

Safety and Handling

-

Sulfonyl Chlorides: These compounds are corrosive and react with moisture. Handle them in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine (TEA): TEA is a flammable liquid with a strong odor. It is corrosive and should be handled in a well-ventilated fume hood.

-

Dichloromethane (DCM): DCM is a volatile solvent. Avoid inhalation and skin contact.

This protocol provides a robust and reproducible method for synthesizing novel sulfonamides, leveraging the unique structural features of the pyridazine core. By following these guidelines, researchers can efficiently generate new compounds for evaluation in drug discovery and development programs.

References

-

Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from Benchchem website.[8]

-

Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from Benchchem website.[5]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from organic-chemistry.org.[9]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from Princeton University website.[3]

-

Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from Frontier Research Publication website.[1]

-

King, J. A. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.[10]

-

Microwave-assisted sulfonylation of amines. (n.d.). Royal Society of Chemistry.[11]

-

Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from Chemistry LibreTexts.[12]

-

King, J. F., & Lam, J. Y. L. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(7), 1761-1767.[13]

-

Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from Benchchem website.[6]

-

Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Med chem (Los Angeles), 6(4), 257-263.[2][14]

-

Eldehna, W. M., et al. (2024). Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. Journal of Medicinal Chemistry.[15]

-

Pyridazine Derivatives and Related Compounds Part 24. Synthesis and Antimicrobial Activity of Some Sulfamoylpyrazolo[3,4-c]pyridazine Derivatives. (2025, August 6). ResearchGate.[4]

-

Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved from Benchchem website.[7]

Sources

- 1. frontiersrj.com [frontiersrj.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Reductive Amination of Pyridazine Methanamines: A Detailed Guide to Conditions and Protocols

Introduction: The Significance of Pyridazine Methanamines in Medicinal Chemistry

Pyridazine and its derivatives are key heterocyclic scaffolds in medicinal chemistry, valued for their unique physicochemical properties that allow them to serve as versatile pharmacophores.[1] The introduction of a methanamine substituent onto the pyridazine ring creates a critical building block for elaborating more complex molecular architectures, enabling the exploration of new chemical space in drug discovery. Reductive amination stands out as one of the most effective and widely used methods for synthesizing these valuable intermediates, offering a controlled and efficient means of forming carbon-nitrogen bonds.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the conditions and protocols for the successful reductive amination of pyridazine aldehydes to yield pyridazine methanamines. We will delve into the mechanistic underpinnings of this transformation, discuss the critical parameters influencing reaction outcomes, and provide field-proven protocols to navigate the specific challenges posed by the pyridazine nucleus.

Mechanistic Considerations: Navigating the Reactivity of the Pyridazine Ring

The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step sequence: the formation of an iminium ion intermediate followed by its reduction.[2][3]

Caption: General workflow for reductive amination.

A critical factor in the reductive amination of pyridazine aldehydes is the electron-withdrawing nature of the pyridazine ring.[4] This property can disfavor the formation of the iminium intermediate, potentially slowing down the reaction rate.[4] Furthermore, the pyridazine ring itself can be susceptible to reduction or rearrangement under harsh conditions, a phenomenon known as reductive ring contraction, which has been observed with strong reducing agents and specific substitution patterns.[5] Therefore, the careful selection of a mild and selective reducing agent is paramount to achieving the desired transformation without compromising the integrity of the heterocyclic core.

Optimizing Reaction Conditions: A Systematic Approach

The success of a reductive amination hinges on the interplay of several key parameters. A systematic approach to optimizing these conditions is crucial for achieving high yields and purity of the target pyridazine methanamine.

Choice of Reducing Agent: A Comparative Analysis

The selection of the reducing agent is arguably the most critical decision in designing a reductive amination protocol for sensitive substrates like pyridazines.

| Reducing Agent | Advantages | Disadvantages | Typical Solvents |

| Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium ions over carbonyls.[6][7] Tolerates a wide range of functional groups.[7][8] Generally provides high yields with minimal side products.[9] | Moisture sensitive.[6] Lower hydride efficiency (delivers one hydride).[10] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane[6][7] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective and water-tolerant.[6] | Highly toxic (potential for HCN gas release, especially under acidic conditions).[10] | Methanol (MeOH), Ethanol (EtOH)[6] |

| Borane-Pyridine Complex (BAP) | Good replacement for NaBH₃CN, avoiding cyanide toxicity.[4] Can be used in both protic and aprotic solvents.[4] Less expensive than some other specialized hydrides.[4] | Can reduce aldehydes directly if iminium formation is slow.[4] The released pyridine needs to be removed during workup.[11] | Ethanol (EtOH), Toluene, Dichloromethane (CH₂Cl₂)[4] |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" and atom-economical.[10] Can be highly selective with the right catalyst and conditions. | Potential for over-reduction or ring cleavage, especially with heteroaromatics.[12] Requires specialized equipment (hydrogenator).[13] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |

For pyridazine methanamine synthesis, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its exceptional mildness and selectivity, which helps to preserve the sensitive pyridazine ring.[8][14]

Solvent Selection: Influencing Kinetics and Solubility

The solvent plays a crucial role in solubilizing the reactants and influencing the rate of iminium ion formation.

-

Aprotic Solvents (DCE, DCM, THF): These are the preferred solvents when using STAB, as they do not compete with the amine for the aldehyde and are compatible with the moisture-sensitive reducing agent.[6][7] Dichloroethane (DCE) is a particularly common and effective solvent for these reactions.[7][8]

-

Protic Solvents (MeOH, EtOH): While often used with reagents like sodium cyanoborohydride and borane-pyridine complexes, protic solvents can sometimes hinder imine formation by solvating the amine and carbonyl reactants.[10] However, they can also facilitate the reaction by promoting the dehydration step.[10]

The Role of pH and Acid Catalysis

Iminium ion formation is generally catalyzed by mild acid.[2] However, with pyridazine substrates, the basic nitrogens on the ring can be protonated, which can further deactivate the aldehyde towards nucleophilic attack.

-

Acetic Acid (AcOH): A stoichiometric amount of acetic acid is often added to catalyze imine formation, particularly with less reactive ketones.[7][8] For aldehydes, it may not always be necessary but can accelerate the reaction.[7][8] Careful control of the amount of acid is crucial to avoid unwanted side reactions.

Detailed Experimental Protocols

The following protocols provide a starting point for the reductive amination of pyridazine aldehydes. It is recommended to perform small-scale trials to optimize conditions for specific substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally recommended for its mildness and high functional group tolerance.

Caption: Workflow for STAB-mediated reductive amination.

Step-by-Step Methodology:

-

To a solution of the pyridazine aldehyde (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE) (0.1-0.5 M), stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes to allow for pre-formation of the imine/iminium intermediate.

-

Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise over 10-15 minutes. An exotherm may be observed.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: Reductive Amination using Borane-Pyridine Complex (BAP)

This protocol offers a cyanide-free alternative to NaBH₃CN.

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve the pyridazine aldehyde (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable solvent such as ethanol or dichloromethane (0.1-0.5 M).[4]

-

Add the borane-pyridine complex (1.0-1.5 equivalents) dropwise to the solution at room temperature.[4]

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl.

-

Basify the mixture with a saturated aqueous solution of NaHCO₃ or 1M NaOH until a pH of ~8-9 is reached.

-

Extract the product with a suitable organic solvent (e.g., DCM or EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls, consider the addition of a catalytic amount of acetic acid (0.1-0.5 equivalents) to facilitate iminium ion formation. Alternatively, pre-forming the imine by stirring the aldehyde and amine together for a longer period before adding the reducing agent can be beneficial.[14]

-

Formation of Alcohol Byproduct: The reduction of the starting aldehyde to the corresponding alcohol can occur if the reducing agent is too reactive or if iminium formation is slow. Using a milder reducing agent like STAB is generally the best way to avoid this.[4]

-

Dialkylation of Primary Amines: When using a primary amine, the secondary amine product can sometimes react further with the aldehyde to form a tertiary amine.[7] This can often be minimized by using a slight excess of the primary amine or by a stepwise procedure where the imine is formed first and then reduced.[9][14]

-

Ring Instability: While the recommended conditions are mild, for particularly sensitive pyridazine derivatives, it is advisable to run initial reactions at a lower temperature (e.g., 0 °C) and carefully monitor for any signs of decomposition or unexpected byproducts.

Conclusion

The reductive amination of pyridazine aldehydes is a powerful tool for the synthesis of pyridazine methanamines, which are of significant interest in drug discovery. By understanding the mechanistic nuances and carefully selecting the appropriate reducing agent and reaction conditions, researchers can successfully navigate the challenges associated with the electron-deficient and potentially sensitive pyridazine ring. The protocols and insights provided in this guide offer a solid foundation for the development of robust and efficient synthetic routes to this important class of molecules.

References

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.

- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 11).

- Murray, R. W. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Silva, P. J. (2012). Unravelling the reaction mechanism of the reductive ring contraction of 1,2-pyridazines. The Journal of Organic Chemistry, 77(10), 4653–4659.

- Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.

- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

- ResearchGate. (n.d.). Different approaches to (hetero)aryl amines. (a) Reductive...

- Organic Chemistry Portal. (n.d.).

- Ramachandran, P. V., & Gagare, P. D. (2025, December 11). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Society Reviews, 54(23), 13688-13711.

- Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism.

- Schrittwieser, J. H., Coccia, F., Kara, S., Grischek, B., Sattler, J. H., & Kroutil, W. (2014). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride.

- Matos, K., Pichlmair, S., & Burkhardt, E. R. (2025, August 10). Boron reagents for reductive amination.

- Cabacungan, J. C., Ahmed, A. I., & Feeney, R. E. (1982). Pyridine borane as a reducing agent for proteins. Analytical Biochemistry, 124(2), 272-278.

- Senthamarai, T., Murugesan, K., & Schneider, C. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(16), 5759-5805.

- Orduña, J.-M., del Río, N., & Pérez-Pérez, M.-J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5433-5439.

- Pelter, A., & Rosser, R. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, (1), 81-83.

- Al-Shamary, R. K. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 21(11), 1503.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2020, November 18). Pyridazine and condensed pyridazine synthesis.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.

- Powers, D. C., & Lee, C. (2025, August 17). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.

- Wang, Y., & Baran, P. S. (2025, October 31). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society, 147(43), 18742-18747.

Sources

- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Unravelling the reaction mechanism of the reductive ring contraction of 1,2-pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 11. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]

- 12. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

Application Notes & Protocols: Leveraging (6-Methylpyridazin-3-yl)methanamine HCl in Fragment-Based Drug Design

Introduction: The Strategic Value of the Pyridazine Scaffold

In the landscape of modern medicinal chemistry, the pyridazine ring has emerged as a privileged scaffold, valued for its unique physicochemical properties that facilitate robust interactions with biological targets.[1][2] This six-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a compelling combination of features for fragment-based drug design (FBDD). Its inherent polarity, significant dipole moment, and capacity for dual hydrogen-bonding are instrumental in molecular recognition.[2][3] Furthermore, the pyridazine core often imparts favorable pharmacokinetic properties, such as reduced lipophilicity and lower potential for cytochrome P450 inhibition, when used as a bioisostere for phenyl rings.[3]

This guide focuses on the application of (6-Methylpyridazin-3-yl)methanamine HCl , a synthetically accessible fragment designed to probe key interaction spaces within protein active sites, particularly those of protein kinases. The strategic placement of the methyl group and the aminomethyl "vector" provides a foundation for potent and selective lead generation.

Fragment Profile: (6-Methylpyridazin-3-yl)methanamine HCl

A thorough understanding of the fragment's properties is critical for effective experimental design.

| Property | Value/Description | Rationale & Significance for FBDD |

| IUPAC Name | (6-Methylpyridazin-3-yl)methanamine hydrochloride | --- |

| Molecular Formula | C₆H₁₀ClN₃ | --- |

| Molecular Weight | 159.62 g/mol | Compliant with the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small pockets and better ligand efficiency.[4] |

| Structure |  | The pyridazine core acts as a hinge-binding motif, the methyl group can probe hydrophobic pockets, and the aminomethyl group provides a vector for synthetic elaboration. |

| Solubility | Expected to have good aqueous solubility as the hydrochloride salt. | High solubility is crucial for FBDD screening techniques that require high compound concentrations to detect weak binding events. |

| Key Pharmacophoric Features | Hydrogen Bond Acceptors: Two adjacent nitrogen atoms in the pyridazine ring.Hydrogen Bond Donor: Primary amine of the aminomethyl group.Hydrophobic Group: Methyl group at the 6-position.Growth Vector: The primary amine allows for straightforward synthetic modification. | These features enable the fragment to engage in key interactions within a target's binding site, particularly the hinge region of kinases.[5][6][7] |

Rationale for Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, and the ATP binding site, with its conserved hinge region, is a primary focus for inhibitor design.[8][9] The (6-Methylpyridazin-3-yl)methanamine fragment is particularly well-suited for targeting this region for several reasons:

-

Hinge-Binding Mimicry: The adjacent nitrogen atoms of the pyridazine ring can form one or two hydrogen bonds with the backbone amide hydrogens of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[7][10][11]

-

Probing Hydrophobic Pockets: The methyl group can occupy small hydrophobic pockets adjacent to the hinge region. The addition of a methyl group can significantly enhance binding affinity by displacing water molecules and making favorable van der Waals contacts.[11]

-

Vector for Elaboration: The aminomethyl group serves as a crucial "growth vector."[12] Once the pyridazine core is anchored in the hinge region, this primary amine can be readily modified through amide coupling or other reactions to extend the molecule into other regions of the ATP binding site, thereby increasing potency and selectivity.[13]

Below is a diagram illustrating the typical workflow for utilizing this fragment in a drug discovery campaign.

Caption: High-level workflow for a fragment-based drug design campaign.

Experimental Protocols

Protocol 1: Synthesis of (6-Methylpyridazin-3-yl)methanamine

A plausible synthetic route starting from commercially available materials is outlined below. This protocol is based on established chemical transformations of pyridazine rings.

Step 1: Amination of 3-Chloro-6-methylpyridazine This step replaces the chloro group with an amino group.

-

To a sealed reaction vessel, add 3-chloro-6-methylpyridazine (1 equivalent), aqueous ammonia (e.g., 30% solution, excess), and a catalytic amount of copper(II) sulfate pentahydrate.

-

Heat the mixture at 120 °C for 40-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Partition the mixture between ethyl acetate and brine.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 6-methylpyridazin-3-amine.

Step 2: Conversion to (6-Methylpyridazin-3-yl)methanamine (via Nitrile Reduction - Illustrative Route) This is one of several potential routes to introduce the aminomethyl group.

-

Sandmeyer Reaction: Convert the 6-methylpyridazin-3-amine to the corresponding nitrile, 6-methylpyridazine-3-carbonitrile, using standard Sandmeyer reaction conditions (e.g., NaNO₂, HCl, followed by CuCN).

-

Nitrile Reduction: Dissolve the 6-methylpyridazine-3-carbonitrile in a suitable solvent like anhydrous THF or diethyl ether.

-

Add a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

-

Carefully quench the reaction with water and a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer, concentrate, and purify to obtain (6-methylpyridazin-3-yl)methanamine.

-

Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

Protocol 2: Primary Screening via Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique for identifying binders from a fragment library.[5][14][15]

Objective: To identify fragments that bind to the target protein.

Materials:

-

Target protein (e.g., a protein kinase) at a concentration of ~50 µM in a suitable deuterated buffer (e.g., PBS, pH 7.4 in 99.9% D₂O).

-

Fragment stock solution (e.g., 100 mM in DMSO-d₆).

-

NMR tubes.

Procedure:

-

Sample Preparation: Prepare a sample containing the target protein (~50 µM) and the fragment (or a cocktail of fragments) at a 50-100 fold molar excess. The final DMSO-d₆ concentration should be kept low (<5%) to avoid protein denaturation.

-

Acquisition of Reference Spectrum: Acquire a standard 1D ¹H NMR spectrum of the mixture to ensure the fragment signals are visible and not overlapping significantly with buffer components.

-

STD Experiment Setup:

-

On-resonance saturation: Select a region where only protein resonances appear (e.g., -1.0 ppm for aliphatic protons or 7.5 ppm for aromatic protons).

-

Off-resonance saturation: Select a frequency far from any protein or ligand signals (e.g., 40 ppm).

-

Saturation time: Use a range of saturation times (e.g., 0.5s, 1s, 2s) to build up the STD effect.

-

-

Data Acquisition: Acquire interleaved on- and off-resonance spectra. The difference spectrum (off-resonance minus on-resonance) will show signals only for the protons of the binding fragments.

-

Data Analysis:

-

Integrate the signals in the difference spectrum.

-

The presence of signals indicates binding. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein (epitope mapping).

-

Protocol 3: Hit Validation and Affinity Estimation using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to confirm hits and determine binding kinetics and affinity in a label-free, real-time manner.[10][16][17]

Objective: To confirm the binding of (6-Methylpyridazin-3-yl)methanamine HCl to the target and estimate its dissociation constant (Kᴅ).

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip for amine coupling).

-

Target protein.

-

Immobilization buffers (e.g., EDC/NHS, ethanolamine).

-

Running buffer (e.g., HBS-EP+).

-

Fragment solutions at various concentrations.

Procedure:

-

Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization level to minimize mass transport effects.

-

Assay Development:

-

Perform a solvent correction test to account for the refractive index difference between the running buffer and the fragment solutions (which will contain DMSO).

-

Inject a known binder (if available) to ensure the immobilized protein is active.

-

-

Binding Measurement:

-

Prepare a dilution series of the fragment in running buffer (e.g., from 1 µM to 1 mM).

-

Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.

-

Include a reference flow cell (e.g., a deactivated surface) to subtract non-specific binding.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or kinetic models) to determine the Kᴅ.

-

For fragments, which often have fast on/off rates, a steady-state analysis is typically most reliable.

-

Protocol 4: Structural Characterization by X-ray Crystallography

Obtaining a co-crystal structure provides the atomic details of the fragment-protein interaction, which is invaluable for structure-based drug design.[18][19]

Objective: To determine the binding mode of the fragment in the target's active site.

Materials:

-

Apo-protein crystals of high quality (diffracting to <2.5 Å).

-

Fragment stock solution (e.g., 100-500 mM in DMSO).

-

Soaking solution (artificial mother liquor).

-

Cryoprotectant solution.

-

Cryo-loops.

Procedure:

-

Soaking Solution Preparation: Prepare a soaking solution by adding the fragment stock to the artificial mother liquor to a final concentration typically in the range of 10-50 mM. The final DMSO concentration should be tolerated by the crystals (usually <20%).

-

Crystal Soaking:

-

Carefully transfer a pre-grown apo-protein crystal into a drop of the soaking solution.

-

Incubate for a period ranging from a few minutes to several hours. The optimal time needs to be determined empirically.

-

-

Cryoprotection and Freezing:

-

Briefly transfer the soaked crystal into a cryoprotectant solution (often containing the fragment as well) to prevent ice formation.

-

Harvest the crystal using a cryo-loop and flash-cool it in liquid nitrogen.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

-

Carefully examine the electron density maps to confirm the presence and determine the binding pose of the fragment.

-

Data Interpretation and Hit Progression

The initial fragment hits identified will likely have weak affinity (in the high µM to mM range). The goal of the next phase, hit-to-lead, is to improve this potency while maintaining or improving other key properties.[13][20][21]

Caption: Conceptual path from an initial fragment hit to a lead compound.

Key Metrics for Hit Prioritization:

-

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (number of heavy atoms). It is a critical guide in FBDD, as it helps select fragments that have the most potent binding per atom, making them efficient starting points for optimization.[4][16][22]

-

Formula: LE = -ΔG / N (where ΔG is the free energy of binding and N is the number of non-hydrogen atoms).

-

-

Group Efficiency (GE): When elaborating a fragment, GE helps to assess the contribution of the newly added chemical group to the binding affinity. This ensures that modifications are productive and maintain overall ligand efficiency.[19][23]

By leveraging the inherent properties of the pyridazine scaffold and the strategic design of the (6-Methylpyridazin-3-yl)methanamine HCl fragment, researchers are well-equipped to identify and optimize novel inhibitors for a range of therapeutic targets. The protocols and principles outlined in this guide provide a robust framework for the successful application of this valuable chemical tool in fragment-based drug discovery campaigns.

References

- BenchChem. (2025). The Enduring Potency of the Pyridazine Scaffold in Medicinal Chemistry: A Technical Guide.

-

Murray, C. W., & Verdonk, M. L. (2006). Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]

-

Angulo, J., & Nieto, P. M. (2011). Saturation Transfer Difference NMR Spectroscopy as a Technique to Investigate Protein-Carbohydrate Interactions in Solution. Springer Nature Experiments. [Link]

-

Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

-

Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Harvard Medical School. [Link]

-

Forrester, A. M., et al. (2019). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. PubMed Central. [Link]

-

Schumacher, J., et al. (2022). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. PubMed Central. [Link]

- BenchChem. (2025). Application Notes and Protocols for Fragment Soaking into Protein Crystals.

-

Erickson, J. A. (2015). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Springer Nature Experiments. [Link]

-

Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. [Link]

-

SARomics Biostructures. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]

-

Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

-

Canales, A., et al. (2018). Saturation Transfer Difference Spectroscopy (STD). Glycopedia. [Link]

-

Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

-

Wolber, G., et al. (2025). Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target – Exploring Options beyond the Flatland. bioRxiv. [Link]

-

Wikipedia. (2023). Aminomethyl group. [Link]

-

Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. PubMed. [Link]

-

CEITEC. (2021). Novel Developments in Saturation Transfer Difference (STD) NMR Spectroscopy to Investigate Weak Protein-Ligand Interactions. [Link]

-

Le, T. V., et al. (2021). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. PubMed. [Link]

-

Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

-

ResearchGate. A) Pharmaceutical compounds bearing the (amino)methyl group. B)... | Download Scientific Diagram. [Link]

-

University of Massachusetts Chan Medical School. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. [Link]

- KISHIDA CHEMICAL CO., LTD. (2025).

-

ResearchGate. Soaking strategy. (a) The steps for 'dry' co-crystallization and in... [Link]

- ResearchGate. (2025). Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)

-

JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]

-

Jorgensen, W. L., & Tirado-Rives, J. (2012). Methyl Effects on Protein–Ligand Binding. PubMed Central. [Link]

-

Peters, J. U., et al. (2021). 1-Aminomethyl SAR in a novel series of flavagline-inspired eIF4A inhibitors: Effects of amine substitution on cell potency and in vitro PK properties. PubMed. [Link]